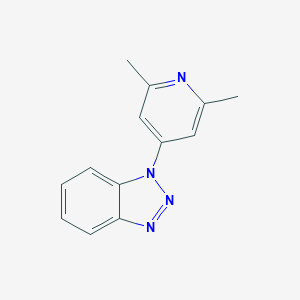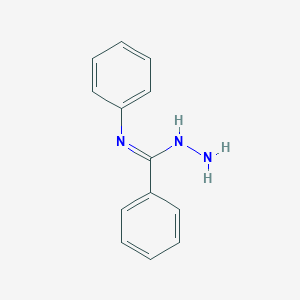![molecular formula C28H22N4 B375273 11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene](/img/structure/B375273.png)
11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene is a complex organic compound with the molecular formula C28H22N4. It is known for its unique structure, which includes two indole units fused to a phenazine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production.
化学反応の分析
Types of Reactions
11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the electronic properties of the compound, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydro derivatives .
科学的研究の応用
11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in cancer treatment and antimicrobial applications.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism by which 11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its unique structure allows it to bind to specific sites, modulating biological pathways and leading to various physiological effects. Detailed studies are required to fully elucidate these mechanisms .
類似化合物との比較
Similar Compounds
- 1,9-Dimethyl-1,9-dihydrodiindolo[3,2-a:3,2-h]phenazine
- 1,9-Dipropyl-1,9-dihydrodiindolo[3,2-a:3,2-h]phenazine
- 1,9-Dibutyl-1,9-dihydrodiindolo[3,2-a:3,2-h]phenazine
Uniqueness
11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene stands out due to its specific ethyl substituents, which influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl groups provide a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .
特性
分子式 |
C28H22N4 |
|---|---|
分子量 |
414.5g/mol |
IUPAC名 |
11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene |
InChI |
InChI=1S/C28H22N4/c1-3-31-21-11-7-5-9-17(21)25-23(31)15-13-19-27(25)29-20-14-16-24-26(28(20)30-19)18-10-6-8-12-22(18)32(24)4-2/h5-16H,3-4H2,1-2H3 |
InChIキー |
BMJREEQNMLDGDQ-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C3=CC=CC=C31)C4=C(C=C2)N=C5C(=N4)C=CC6=C5C7=CC=CC=C7N6CC |
正規SMILES |
CCN1C2=C(C3=CC=CC=C31)C4=C(C=C2)N=C5C(=N4)C=CC6=C5C7=CC=CC=C7N6CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.1]hept-2-yl isopropyl sulfone](/img/structure/B375190.png)
![4-(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)-2,4,6-triazapentacyclo[8.8.1.02,6.07,17.08,19]nonadeca-9,17-diene-3,5-dione](/img/structure/B375192.png)
![8-Methoxybenzo[a]anthracene-7,12-dione](/img/structure/B375195.png)
![1,3-Diphenyl-1,3a,4,8b-tetrahydroindeno[1,2-c]pyrazole](/img/structure/B375197.png)


![4,6-dimethyl-2-oxo-1-[(3-pyridinylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B375202.png)







